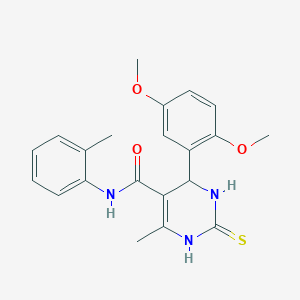
4-(2,5-DIMETHOXYPHENYL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a thioxo group, and multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHOXYPHENYL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the thioxo group and the aromatic substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
4-(2,5-Dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
科学的研究の応用
4-(2,5-Dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in studies involving enzyme interactions, cellular processes, and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
作用機序
The mechanism of action of 4-(2,5-DIMETHOXYPHENYL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide
- 3-(2,3-Dimethoxyphenyl)-N-(4-methylphenyl)acrylamide
- 3-(2,4-Dimethyl-phenyl)-N-(4-iodo-phenyl)-acrylamide
Uniqueness
4-(2,5-Dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological and chemical properties.
特性
分子式 |
C21H23N3O3S |
|---|---|
分子量 |
397.5g/mol |
IUPAC名 |
4-(2,5-dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-12-7-5-6-8-16(12)23-20(25)18-13(2)22-21(28)24-19(18)15-11-14(26-3)9-10-17(15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,28) |
InChIキー |
NMIDDIJUWHINLY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)OC)OC)C |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415213.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415214.png)
![4-Isopropylbenzaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415218.png)
![5-amino-3-{1-cyano-2-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415219.png)


![phenyl[(phenylsulfonyl)imino]methyl N-phenylbenzenecarbimidothioate](/img/structure/B415228.png)

![4-(2-chlorophenyl)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415230.png)
![7-{4-Nitrophenyl}-2-methyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B415231.png)
![5-Nitro-8-[(1-phenylethyl)amino]quinoline](/img/structure/B415232.png)
![8,9-Bis(4-methoxyphenyl)-4-(2-methylphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415234.png)
![8,9-Bis(4-methoxyphenyl)-4-(4-methylphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415235.png)
![4-(2-Methoxyphenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415236.png)
